molecular formula C23H15Cl2N3O B11695658 (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B11695658
M. Wt: 420.3 g/mol
InChI Key: MANRUTXTPFCDCL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a dichlorophenyl group, and a propenenitrile moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the dichlorophenyl group and the propenenitrile moiety. Common reagents used in these reactions include aromatic amines, chlorinated aromatic compounds, and nitriles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas with catalysts, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and materials science research.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The benzodiazole ring and dichlorophenyl group can interact with proteins, enzymes, or receptors, modulating their activity. The propenenitrile moiety may also play a role in binding to nucleophilic sites within biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is unique due to its combination of a benzodiazole ring, dichlorophenyl group, and propenenitrile moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H15Cl2N3O/c24-18-10-9-16(19(25)12-18)14-29-22-8-4-1-5-15(22)11-17(13-26)23-27-20-6-2-3-7-21(20)28-23/h1-12H,14H2,(H,27,28)/b17-11+

InChI Key

MANRUTXTPFCDCL-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.